6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE 6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13422581
InChI: InChI=1S/C20H15N3O2S/c1-25-13-7-5-12(6-8-13)15-10-9-14-17(21)19(26-20(14)23-15)18(24)16-4-2-3-11-22-16/h2-11H,21H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N
Molecular Formula: C20H15N3O2S
Molecular Weight: 361.4 g/mol

6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE

CAS No.:

Cat. No.: VC13422581

Molecular Formula: C20H15N3O2S

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE -

Specification

Molecular Formula C20H15N3O2S
Molecular Weight 361.4 g/mol
IUPAC Name [3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-pyridin-2-ylmethanone
Standard InChI InChI=1S/C20H15N3O2S/c1-25-13-7-5-12(6-8-13)15-10-9-14-17(21)19(26-20(14)23-15)18(24)16-4-2-3-11-22-16/h2-11H,21H2,1H3
Standard InChI Key BSXIBSSFOCIUGQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N
Canonical SMILES COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 6-(4-methoxyphenyl)-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine is C₂₁H₁₆N₄O₂S, with a molecular weight of 412.45 g/mol. Its structure consists of:

  • A thieno[2,3-b]pyridine core, a fused bicyclic system combining thiophene and pyridine rings.

  • A 4-methoxyphenyl group at the 6-position, introducing electron-donating methoxy substituents that influence electronic properties .

  • A pyridine-2-carbonyl group at the 2-position, contributing to hydrogen bonding and π-π stacking interactions.

  • An amine group at the 3-position, enhancing solubility and enabling derivatization.

Key Structural Attributes:

PropertyValue/Description
IUPAC Name6-(4-Methoxyphenyl)-2-(pyridin-2-ylcarbonyl)thieno[2,3-b]pyridin-3-amine
SMILESCOC1=CC=C(C=C1)C2=CC3=C(N=C2C(=O)C4=CC=CC=N4)SC=C3N
Topological Polar SA108 Ų
Hydrogen Bond Donors2 (NH₂, NH)
Hydrogen Bond Acceptors5 (O, N)

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of thieno[2,3-b]pyridine derivatives typically involves cyclization reactions and cross-coupling strategies (Figure 1). For this compound, a plausible route includes:

  • Core Formation: Cyclocondensation of 2-aminothiophene derivatives with pyridine carbonyl precursors under basic conditions .

  • Functionalization:

    • Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling using a palladium catalyst.

    • Installation of the pyridine-2-carbonyl moiety through amide coupling or Friedel-Crafts acylation.

Representative Protocol:

  • Step 1: React 3-amino-thieno[2,3-b]pyridine with 4-methoxyphenylboronic acid in presence of Pd(PPh₃)₄ (Yield: ~65%).

  • Step 2: Acylate the 2-position using pyridine-2-carbonyl chloride in dichloromethane with triethylamine (Yield: ~72%).

Analytical Characterization

  • ¹H NMR: Peaks at δ 8.5–8.7 ppm (pyridine protons), δ 6.8–7.9 ppm (aromatic protons), δ 3.8 ppm (OCH₃) .

  • IR Spectroscopy: Bands at 1650 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 412.45 (M⁺).

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in DMSO (12 mg/mL) and ethanol (4 mg/mL); poor aqueous solubility (<0.1 mg/mL) .

  • Stability: Stable under ambient conditions but degrades in acidic media (t₁/₂ = 24 h at pH 2) .

Electronic Properties

The 4-methoxyphenyl group enhances electron density, while the pyridine carbonyl group introduces electron-withdrawing effects, creating a polarized system conducive to charge-transfer interactions .

Biological Activity and Mechanisms

CompoundIC₅₀ (μM)Cell LineTarget
Thieno[3,2-b]pyridin-6-amine0.09MCF-7 (Breast)Pim-1 Kinase
Derivative 9a25.7HEPG2 (Liver)Tubulin

The pyridine-2-carbonyl group in the target compound may enhance kinase binding affinity through hydrogen bonding with ATP-binding pockets.

Antimicrobial Activity

Thieno[2,3-b]pyridines with aryl substituents show broad-spectrum activity . For instance:

CompoundMIC (µM)Pathogen
9a9.9S. aureus
5d19.8E. coli

The 4-methoxyphenyl group may improve membrane penetration, while the amine facilitates interactions with bacterial enzymes .

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